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For Researchers, Scientists, and Drug Development Professionals

Introduction

CBT-1 is a potent, orally bioavailable inhibitor of P-glycoprotein (P-gp/MDR1/ABCB1) and
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), two key ATP-binding cassette
(ABC) transporters responsible for multidrug resistance (MDR) in cancer. As a
bisbenzylisoquinoline alkaloid and a derivative of tetrandrine, CBT-1 has been investigated in
clinical trials for its ability to reverse MDR and enhance the efficacy of conventional
chemotherapeutic agents. These application notes provide a comprehensive overview of CBT-
1 dosage and administration guidelines for preclinical research, along with detailed
experimental protocols to assess its activity.

Mechanism of Action

CBT-1 functions as a non-competitive inhibitor of P-gp, binding to a site distinct from the
substrate-binding domain. This interaction is thought to allosterically modulate the transporter's
conformation, thereby inhibiting its efflux activity. At lower concentrations, CBT-1 has been
observed to stimulate the ATPase activity of P-gp, a characteristic of many P-gp inhibitors. By
blocking the efflux of chemotherapeutic drugs from cancer cells, CBT-1 increases their
intracellular concentration and restores sensitivity to these agents.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1574579?utm_src=pdf-interest
https://www.benchchem.com/product/b1574579?utm_src=pdf-body
https://www.benchchem.com/product/b1574579?utm_src=pdf-body
https://www.benchchem.com/product/b1574579?utm_src=pdf-body
https://www.benchchem.com/product/b1574579?utm_src=pdf-body
https://www.benchchem.com/product/b1574579?utm_src=pdf-body
https://www.benchchem.com/product/b1574579?utm_src=pdf-body
https://www.benchchem.com/product/b1574579?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Intracellular
ADP + Pi Chemotherapeutic @ e
Drug
Binds to P-gp Inhibits Hydrolysis provides energy
( Cell Membrane
L P-glycoprotein (P-gp)
Efflux

Extradellular

Chemotherapeutic
Drug

Click to download full resolution via product page

Figure 1: P-gp Efflux and Inhibition by CBT-1

Dosage and Administration
Clinical Dosage (for reference)

Clinical studies of CBT-1 have utilized a range of oral dosages, providing a valuable reference

for its therapeutic window in humans.
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Clinical Trial  Dosage Administratio  Dosing Combination
- Reference
Identifier Range n Route Schedule Agent(s)
200 - 600 Daily for 7 o
Phase | Oral Doxorubicin [1]
mg/m? days
NCT0300280 50 - 300 Days 1-7 of a o
Oral Doxorubicin
5 mg/mz/day 21-day cycle
Daily for 7
NCT0097220 days (in 3 ,
500 mg/m? Oral o Paclitaxel
5 divided
doses)

Note: Antacids, H2 blockers, or other gastric acid-inhibiting agents should not be administered
within 4 hours of CBT-1 dosing.

Preclinical Dosage (Derived from Tetrandrine Data)

Specific preclinical dosage data for CBT-1 is not readily available in the public domain.
However, data from its parent compound, tetrandrine, can be used as a starting point for dose-
ranging studies in animal models.
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Animal Model

Administration
Route

Dosage Range

Notes

Reference

20-50 Investigated for
Mouse Oral (gavage) ] [1]
mg/kg/day antitumor effects.
Investigated for
effects in a
) 10 - 40 mg/kg
Mouse Intraperitoneal model of [2]
(every 2 days) )
Alzheimer's
disease.
Used in
Rat Oral (gavage) 15 - 45 mg/kg pharmacokinetic [3]
studies.
Investigated for
Rat Intravenous 30 mg/kg/day effects on liver [4]
injury.
Investigated for
Rat Intravenous 2.0 - 24 mg/kg effects on portal [4]

hypertension.

It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD)

and optimal biological dose of CBT-1 in the specific animal model and experimental setting.

Pharmacokinetic Data (Derived from Tetrandrine and
Isotetrandrine in Rats)

Limited pharmacokinetic data for CBT-1 is publicly available. The following tables summarize

key pharmacokinetic parameters for the related compounds tetrandrine and isotetrandrine in

rats, which can provide an initial estimate for experimental design.

Tetrandrine Pharmacokinetics in Rats (Oral Administration)
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Dose (mg/kg) Tmax (h) Cmax (ng/mL) AUC (ng-h/mL) Reference
15 ~6 ~50 ~1000 [3]
30 ~12 ~100 ~3000 [3]
45 ~24 ~150 ~6000 [3]

Isotetrandrine Pharmacokinetics in Rats

Administration

Dose (mg/kg) Half-life (t¥2) Notes Reference

Route
Two-

Intravenous 12.5 67.1+6.22 min compartment [5]
model.
Two-

Intravenous 25 68.0 £ 2.57 min compartment [5]
model.
Non-linear

Intravenous 50 97.6 £ 14.6 min kinetics [5]
observed.

Oral (gavage) 100 9.35+3.24h - [5]

Oral (gavage) 250 9.01+£3.02h - [5]

Experimental Protocols
In Vitro P-glycoprotein Inhibition Assay: Rhodamine 123
Efflux

This protocol describes a flow cytometry-based assay to determine the ability of CBT-1 to
inhibit P-gp-mediated efflux of the fluorescent substrate rhodamine 123.
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Add Rhodamine 123 (e.g., 1 pg/mL)
and incubate for 30-60 minutes.

I
(e.g., NCI/ADR-RES) and parental cells | = [  concen trations of CBT-1 Rhodamine 123-free media Analyze intracellular fluorescen

1. Cell Seeding 2. Pre-incubation with CBT-1 3. Rhodamine 123 Loadin: 4. Efflux Period 5. Cell Harvesting & Analysis
Seed P-gp overexpressing cells Incubate cells with varying - ! 9 Wash cells and incubate in Trypsinize, wash, and resuspend cells.
ce
(e.g., OVCAR-8) in 6-well plates. (e.g., 0.1, 1, 10 pM) for 1 hour. (with or without CBT-1) for 1-2 hours. by flow cytometry.

Click to download full resolution via product page
Figure 2: Rhodamine 123 Efflux Assay Workflow
Materials:

o P-gp overexpressing cell line (e.g., NCI/ADR-RES, KB-V1) and its parental, drug-sensitive
cell line (e.g., OVCAR-8, KB-3-1).

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics).
e CBT-1 stock solution (e.g., 10 mM in DMSO).

e Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO).

e Phosphate-buffered saline (PBS).

e Trypsin-EDTA.

o Flow cytometer.

Procedure:

o Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on
the day of the experiment.

e Pre-incubation with Inhibitor:

o Prepare working solutions of CBT-1 in complete medium at desired concentrations (e.qg.,
0.1, 1, and 10 uM). Include a vehicle control (DMSO) and a positive control P-gp inhibitor
(e.g., 10 uM verapamil).

o Aspirate the medium from the cells and add the CBT-1 working solutions.
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o |Incubate for 1 hour at 37°C in a CO:2 incubator.

e Rhodamine 123 Loading:
o Prepare a working solution of rhodamine 123 (e.g., 1 pg/mL) in complete medium.

o Add the rhodamine 123 working solution to each well (containing the inhibitor) and
incubate for 30-60 minutes at 37°C.

o Efflux Period:

[¢]

Aspirate the rhodamine 123-containing medium.

Wash the cells twice with ice-cold PBS.

[e]

[e]

Add fresh, pre-warmed complete medium (containing the respective concentrations of
CBT-1 or controls) to each well.

[e]

Incubate for 1-2 hours at 37°C to allow for drug efflux.

e Cell Harvesting and Analysis:

[¢]

Aspirate the medium and wash the cells once with PBS.

[e]

Trypsinize the cells and resuspend them in complete medium.

[e]

Centrifuge the cell suspension and resuspend the pellet in ice-cold PBS.

o

Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer (e.g., with
an excitation wavelength of 488 nm and emission detected at ~530 nm).

e Data Analysis:
o Calculate the mean fluorescence intensity (MFI) for each condition.

o Determine the reversal of fluorescence by calculating the ratio of MFI in the presence of
CBT-1 to the MFI of the vehicle control in the resistant cells.
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In Vivo Multidrug Resistance Reversal Study

This protocol outlines a general procedure for evaluating the efficacy of CBT-1 in reversing
MDR in a tumor xenograft model.

Materials:

Immunocompromised mice (e.g., nude or SCID mice).

P-gp overexpressing tumor cells (e.g., NCI/ADR-RES).

Chemotherapeutic agent (e.g., paclitaxel, doxorubicin).

CBT-1.

Vehicle for drug administration.

Calipers for tumor measurement.
Procedure:

o Tumor Cell Implantation: Subcutaneously inject P-gp overexpressing tumor cells into the

flank of each mouse.
e Tumor Growth and Grouping:
o Monitor tumor growth regularly using calipers.

o When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into
treatment groups (e.g., n=8-10 mice per group):

Group 1: Vehicle control.

Group 2: Chemotherapeutic agent alone.

Group 3: CBT-1 alone.

Group 4: Chemotherapeutic agent + CBT-1.
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e Drug Administration:

o Administer CBT-1 orally (gavage) at a predetermined dose and schedule (based on MTD
studies, e.g., daily for 7 days).

o Administer the chemotherapeutic agent (e.g., intravenously or intraperitoneally) at a
specified time relative to CBT-1 administration (e.g., 1-2 hours after the final CBT-1 dose
in a cycle).

e Monitoring:
o Measure tumor volume and mouse body weight 2-3 times per week.
o Monitor the mice for any signs of toxicity.

e Endpoint and Analysis:

o Continue treatment for a predetermined period or until tumors in the control group reach a
specified size.

o At the end of the study, euthanize the mice and excise the tumors.

o Weigh the tumors and compare the average tumor weight and volume between the
treatment groups.

o Calculate the tumor growth inhibition (TGI) for each treatment group.

Safety and Handling

CBT-1 is an investigational compound. Standard laboratory safety precautions should be
followed when handling this agent. This includes wearing appropriate personal protective
equipment (PPE) such as gloves, a lab coat, and safety glasses. All work should be conducted
in a well-ventilated area or a chemical fume hood. Consult the Material Safety Data Sheet
(MSDS) for detailed safety information.

Disclaimer
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These application notes and protocols are intended for research purposes only and are not a
substitute for a comprehensive literature review and careful experimental design. Dosages and
protocols may require optimization for specific cell lines, animal models, and experimental
conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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